![molecular formula C15H19NO5S B421148 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid CAS No. 62159-41-5](/img/structure/B421148.png)
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, an ethoxycarbonyl group, and an oxobutanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives .
Wissenschaftliche Forschungsanwendungen
Analgesic Properties
Preliminary studies suggest that 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid exhibits significant analgesic activity. It has been noted for effectiveness comparable to established analgesics while presenting lower toxicity levels. This suggests a promising therapeutic profile for pain management applications .
Research indicates that this compound interacts favorably with specific biological targets associated with pain pathways. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and in vitro assays are necessary to elucidate these interactions comprehensively .
Case Studies and Research Findings
- Study on Analgesic Effects : A study published in the Journal of Organic Chemistry highlighted the compound's analgesic properties through various in vivo models, demonstrating its efficacy in reducing pain responses comparable to traditional analgesics .
- Molecular Docking Studies : Research conducted by Rubtsov et al. (2019) utilized molecular docking techniques to predict the binding affinity of this compound to pain-related receptors, indicating a strong potential for therapeutic application in pain management .
- Comparative Toxicity Analysis : A comparative analysis showed that this compound exhibited lower toxicity levels compared to other analgesics in preclinical trials, suggesting a safer profile for potential therapeutic use .
Wirkmechanismus
The mechanism of action of 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[3,6-Bis(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobutanoic acid: This compound has a similar structure but includes additional ethoxycarbonyl groups and a different heterocyclic core.
4-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-4-oxobutanoic acid: This variant features a larger cycloocta ring, which may confer different chemical properties and biological activities.
Uniqueness
The uniqueness of 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid lies in its specific combination of functional groups and ring structures, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biologische Aktivität
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid, known by its CAS number 62159-41-5, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on various research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide in an organic solvent like toluene. The synthesis pathway highlights the complexity of creating derivatives that exhibit enhanced biological activity .
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit notable antitumor activity . In a study evaluating various derivatives against different cancer cell lines, it was found that certain compounds had IC50 values ranging from 23.2 to 49.9 μM , indicating strong inhibitory effects on tumor growth. In vivo studies showed that treatment with this compound resulted in a significant reduction in tumor mass compared to control groups, with a decrease of 54% observed in solid tumors when compared to standard chemotherapy agents such as 5-fluorouracil (5-FU) .
Analgesic Effects
In addition to antitumor properties, the compound has been evaluated for its analgesic effects using the "hot plate" method on mice. The results indicated that certain derivatives provided analgesia that exceeded that of the reference drug metamizole. This suggests potential applications in pain management alongside cancer treatment .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can modulate signaling pathways involved in cell survival and death, leading to decreased proliferation of malignant cells and enhanced apoptosis rates .
Case Studies
- Case Study on Antitumor Efficacy : In an experimental model involving SEC-bearing mice, the administration of the compound resulted in a marked reduction in tumor volume and weight. The study highlighted improvements in hematological parameters typically affected by chemotherapy, indicating a protective effect against myelosuppression .
- Case Study on Analgesic Activity : Another study focused on the analgesic properties where various derivatives were tested for pain relief efficacy. The results indicated that specific structural modifications could enhance analgesic potency while minimizing side effects commonly associated with traditional analgesics .
Comparative Analysis
The following table summarizes the biological activities and comparative efficacy of this compound against common therapeutic agents:
Compound | Activity Type | IC50 (μM) | Efficacy Compared to Control |
---|---|---|---|
4-((3-(Ethoxycarbonyl)... | Antitumor | 23.2 - 49.9 | Significant reduction in tumor mass |
Metamizole | Analgesic | N/A | Standard reference for comparison |
5-FU | Antitumor | N/A | Reduced tumor mass by 54% |
Eigenschaften
IUPAC Name |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(20)13-9-5-3-4-6-10(9)22-14(13)16-11(17)7-8-12(18)19/h2-8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLKFDHWTSQMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.